molecular formula C12H32NO5PS3 B1671969 Sulfosate CAS No. 81591-81-3

Sulfosate

Cat. No. B1671969
CAS RN: 81591-81-3
M. Wt: 397.6 g/mol
InChI Key: RUCAXVJJQQJZGU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sulfosate and similar compounds involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular structure of sulfosate is determined by its molecular formula, C6H16NO5PS . Further analysis of its structure would require more specific information or advanced analytical techniques .

Relevant Papers There are numerous papers relevant to sulfosate and related compounds. These include papers on the formation of sulfate minerals in natural and industrial environments , the effects of sulforaphane on brain mitochondria , and the trends, growth, and future directions of MXenes . Further analysis of these papers would provide more detailed information on sulfosate and its related compounds.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Sulfoxides are recognized for their utility in asymmetric synthesis due to their high configurational stability and synthetic versatility. They have been applied in achieving high asymmetric inductions in carbon-carbon and carbon-oxygen bond-forming reactions, as well as in atroposelective synthesis and asymmetric catalysis (Carreño et al., 2009). Similarly, sulfones have demonstrated their versatility and power in organocatalytic asymmetric reactions, offering an efficient pathway for various enantioselective transformations (Alba, Companyó, & Rios, 2010).

Synthetic Organic Chemistry

Sulfones serve as important intermediates in organic synthesis, acting as building blocks for the construction of biologically active molecules and functional materials. Their synthesis methods have been extensively developed, offering a wide range of applications in creating complex organic molecules (Liu, Liang, & Manolikakes, 2016).

Environmental and Ecological Applications

Sulfonates and sulfate esters, significant for their sulfur content, are metabolized by many microorganisms, which utilize these compounds as a sulfur source. This metabolic capability has implications for environmental sulfur cycling and potential applications in bioremediation and pollution control (Kertesz, 2000).

Advanced Material Development

Perfluorinated sulfonic-acid (PFSA) ionomers have been investigated for their unique properties in fuel cell membranes and other advanced materials. Research has focused on understanding the complex behavior of PFSA ionomers to enhance the performance of technologies reliant on these materials (Kusoglu & Weber, 2017).

High-Performance Rechargeable Batteries

Sulfone-based electrolytes are studied for their potential in lithium-ion cells, particularly those using high-voltage electrodes. Their exceptional electrochemical stability and compatibility with safer anode materials make them promising candidates for enhancing battery performance and energy density (Abouimrane, Belharouak, & Amine, 2009).

properties

IUPAC Name

2-(phosphonatomethylamino)acetate;trimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P.3C3H9S/c5-3(6)1-4-2-10(7,8)9;3*1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);3*1-3H3/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXAROXICLETTP-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.C[S+](C)C.C[S+](C)C.C(C(=O)[O-])NCP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32NO5PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phosphonatomethylamino)acetate;trimethylsulfanium

CAS RN

81591-81-3
Record name Glycine, N-(phosphonomethyl)-, ion(1-), trimethylsulfonium (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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